Lipophilicity Profile: Ethyl 3-ethyl-1H-pyrazole-4-carboxylate vs. Unsubstituted and 3-Methyl Pyrazole-4-carboxylates
The target compound exhibits a distinct lipophilicity profile that differentiates it from both the unsubstituted core and its 3-methyl analog. Its consensus LogP (cLogP) is calculated to be approximately 1.24 (range: 1.15-1.27) . In contrast, ethyl 1H-pyrazole-4-carboxylate (the unsubstituted analog) has a lower calculated LogP (approx. 0.68), and ethyl 3-methyl-1H-pyrazole-4-carboxylate is predicted to have a LogP of approx. 0.95. This places the target compound in a more favorable lipophilic space for many drug-like properties.
| Evidence Dimension | Calculated Lipophilicity (Consensus LogP) |
|---|---|
| Target Compound Data | cLogP = 1.24 (Range: 1.15-1.27) |
| Comparator Or Baseline | Ethyl 1H-pyrazole-4-carboxylate (unsubstituted): cLogP ~0.68; Ethyl 3-methyl-1H-pyrazole-4-carboxylate: cLogP ~0.95 |
| Quantified Difference | ΔLogP = +0.56 vs. unsubstituted; ΔLogP = +0.29 vs. 3-methyl analog. |
| Conditions | Calculated using in silico methods (SwissADME). |
Why This Matters
The quantifiably higher lipophilicity of the target compound can be a decisive factor for researchers designing CNS-penetrant molecules or optimizing oral bioavailability, where a LogP in the 1-3 range is often desirable.
